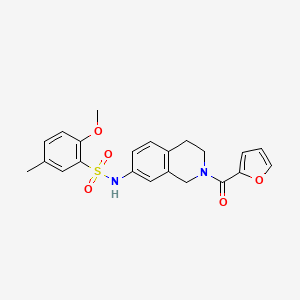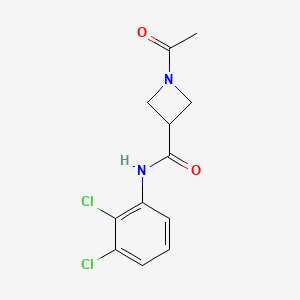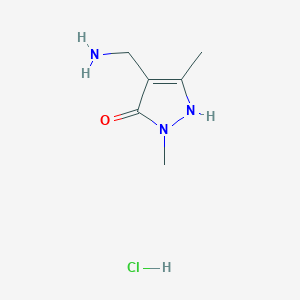
4,4-Difluoro-1-(2-methoxyethyl)cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluoro-1-(2-methoxyethyl)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C10H16F2O3 . It is a di-substituted cyclohexane carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexane ring with two fluorine atoms attached at the 4,4-positions, a carboxylic acid group at the 1-position, and a 2-methoxyethyl group also at the 1-position .Physical And Chemical Properties Analysis
This compound is a white solid . It has a melting point of 103-107 °C . The predicted boiling point is 241.1±40.0 °C, and the predicted density is 1.24±0.1 g/cm3 . It is soluble in chloroform and methanol .Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties
A study by Mary et al. (2014) investigated a compound closely related to 4,4-Difluoro-1-(2-methoxyethyl)cyclohexane-1-carboxylic acid. They focused on the compound's vibrational wavenumbers, geometrical parameters, and hyperpolarizability. The results suggest significant potential for applications in nonlinear optical (NLO) properties due to its high hyperpolarizability compared to standard NLO materials like urea (Mary et al., 2014).
Advanced Microelectronic Applications
Li et al. (2009) synthesized a series of fluorinated polyamides using a new aromatic diamine, derived from a compound similar to this compound. These polymers exhibited properties such as outstanding solubility, thermal stability, and low dielectric constants, making them suitable for advanced microelectronic applications (Li et al., 2009).
Catalyst in Hydrocarboxylation
Paul et al. (2016) reported a copper(ii) metal-organic framework (MOF) synthesized from a compound structurally related to this compound. This MOF was used as a catalyst for hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid, demonstrating potential application in chemical synthesis and industrial processes (Paul et al., 2016).
Chiral Analysis in Liquid Chromatography
Yasaka et al. (1998) developed a new fluorescence chiral derivatizing agent for the determination of enantiomers of carboxylic acids in high-performance liquid chromatography (HPLC). This agent's design was influenced by the structural features of compounds like this compound, indicating its relevance in chiral analysis (Yasaka et al., 1998).
Drug Discovery Building Block
Mykhailiuk et al. (2013) synthesized 1-Amino-4,4-difluorocyclohexanecarboxylic acid, an analogue of 1-aminocyclohexanecarboxylic acid, designed for its potential in drug discovery. The synthesized compound, related to this compound, showed promising properties for various practical applications in pharmaceuticals (Mykhailiuk et al., 2013).
Safety and Hazards
This compound is classified as an irritant, with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .
Eigenschaften
IUPAC Name |
4,4-difluoro-1-(2-methoxyethyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2O3/c1-15-7-6-9(8(13)14)2-4-10(11,12)5-3-9/h2-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVGRDPJPYREHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCC(CC1)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2454565.png)
![5-chloro-1-[(3-chlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2454566.png)


![(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2454569.png)
![4-Furan-2-yl-8-methoxy-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B2454573.png)
![3-(1-(3-(m-tolyl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2454575.png)




![2-[1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl]-6-tert-butylpyridazin-3-one](/img/structure/B2454584.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-ethoxybenzofuran-3(2H)-one](/img/structure/B2454587.png)